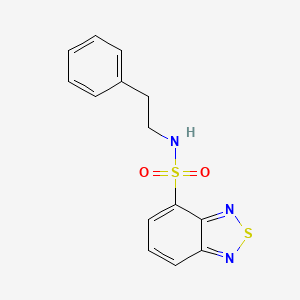

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-phenylethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Alkylation Reactions

The sulfonamide nitrogen can undergo N-alkylation under basic conditions. For example:

-

Reagents : Sodium hydride (NaH), alkyl halides (e.g., methyl, ethyl).

-

Conditions : Stirring at room temperature in DMF for 2–3 hours .

This reaction generates N-substituted derivatives, which are isolated via solvent extraction. The alkylation retains the benzothiadiazole core while modifying the sulfonamide group .

Nitration and Chlorination

The benzothiadiazole ring undergoes electrophilic substitution due to its aromaticity. Key reactions include:

-

Nitration : Forms nitro derivatives at reactive positions.

-

Chlorination : Yields chlorinated derivatives, which are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Nitration | Nitric acid | Nitrobenzothiadiazole derivatives | Functional group modification |

| Chlorination | Chlorine gas | Chlorobenzothiadiazole derivatives | Polymer synthesis |

Reduction Reactions

Under reducing conditions (e.g., hydrogenation), the benzothiadiazole ring can be converted back to 1,2-diaminobenzene derivatives. This reaction is used to protect reactive amino groups during subsequent transformations .

Hydrolysis

The sulfonamide group (-SO₂-NR₂) can undergo hydrolysis under acidic or basic conditions, yielding corresponding sulfonic acids. This reaction is critical for modifying the compound’s solubility or bioavailability.

Protein–Protein Interaction (PPI) Inhibition

Studies highlight the compound’s potential as a STAT3 inhibitor . Its sulfonamide group interacts with cysteine residues near the SH2 domain, demonstrating an IC₅₀ of ~15.8 µM . Structural modifications (e.g., introducing nitro or methoxy groups) influence activity, though bulky substituents reduce efficacy .

Research Findings

-

Biological Activity : Exhibits selective STAT3 inhibition, with minimal activity against STAT1 or Grb2 .

-

Structural Insights : The benzothiadiazole core and sulfonamide group synergistically enhance stability and target engagement .

-

Synthetic Flexibility : Alkylation and functional group modifications allow tuning of physicochemical properties for therapeutic applications .

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cell division. This inhibition can lead to the suppression of tumor growth. Research indicates that compounds within the benzothiadiazole class exhibit significant antitumor properties by disrupting microtubule dynamics, making them promising candidates for cancer therapy.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Similar derivatives have shown efficacy in inhibiting human microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammatory processes. The inhibition of mPGES-1 offers a novel approach to developing next-generation anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Effects : In vitro studies suggest inhibition of cancer cell proliferation.

- Cardiovascular Implications : Certain derivatives have shown potential in managing cardiovascular conditions by affecting perfusion pressure and coronary resistance .

Table 1: Summary of Experimental Findings

| Study Focus | Compound Tested | Result |

|---|---|---|

| Antitumor Activity | Various benzothiadiazole derivatives | Inhibition of cancer cell growth |

| Anti-inflammatory Effects | This compound | Reduced PGE2 biosynthesis |

| Cardiovascular Effects | Sulfonamide derivatives | Decreased perfusion pressure |

Notable Research Findings

One study demonstrated that a related sulfonamide derivative significantly decreased perfusion pressure in isolated rat heart models, indicating potential therapeutic applications for cardiovascular diseases. Additionally, compounds from this class have shown promise in preclinical models for treating inflammatory conditions through their selective inhibition of mPGES-1 .

Mecanismo De Acción

The mechanism of action of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-phenylethyl)-2-naphthalenesulfonamide

- 2-phenylethylamine derivatives

- Benzothiadiazole derivatives

Uniqueness

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of the benzothiadiazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Actividad Biológica

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, underpinned by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a sulfonamide group, which is known to enhance its biological activity. The presence of the 2-phenylethyl moiety allows for interactions with various biological targets, particularly receptors involved in critical signaling pathways.

The compound exhibits multiple mechanisms of action:

- Receptor Interaction : It has been shown to interact with adenosine receptors and µ-opioid peptide receptors, influencing various physiological responses.

- Inhibition of Protein–Protein Interactions (PPIs) : Research indicates that it can inhibit STAT3, a transcription factor implicated in cancer progression. The compound demonstrated an IC50 value of 15.8 ± 0.6 µM against STAT3, suggesting potent inhibitory activity .

- Tubulin Polymerization : Similar to other benzothiadiazole derivatives, it may inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Antitumor Activity

This compound has shown promising antitumor properties:

- Cell Line Studies : In studies involving MCF7 breast cancer cells, the compound was tested at various concentrations (100 nM to 0.1 nM) to evaluate its cytotoxic effects. Results indicated significant reductions in cell viability at higher concentrations .

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 20 |

| 30 | 40 |

| 10 | 60 |

| 3 | 80 |

| 1 | 90 |

| 0.3 | >90 |

| 0.1 | >95 |

This data underscores the compound's potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored:

- STAT3 Inhibition : The selectivity for STAT3 over STAT1 highlights its potential utility in targeted cancer therapies. The interaction with cysteine residues near the SH2 domain of STAT3 suggests a unique binding mechanism that could be exploited for drug design .

Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential efficacy in vivo.

- Combination Therapy : When used in combination with established chemotherapeutics, such as Fulvestrant, enhanced antitumor effects were observed, suggesting synergistic mechanisms that warrant further investigation.

Propiedades

IUPAC Name |

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHXYFDHPPSVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.